molecular formula C19H17N3O2S B11540800 N'-[(Z)-(4-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

N'-[(Z)-(4-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11540800
M. Wt: 351.4 g/mol
InChI Key: LBXRRKPCOIEUCH-NDENLUEZSA-N
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Description

N’-[(Z)-(4-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide is a synthetic organic compound known for its potential applications in various fields of scientific research. This compound features a unique structure that combines a methoxyphenyl group, a quinoline moiety, and an acetohydrazide linkage, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 2-(quinolin-2-ylsulfanyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the hydrazide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’-[(Z)-(4-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N’-[(Z)-(4-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide is unique due to its combination of a methoxyphenyl group, a quinoline moiety, and an acetohydrazide linkage This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(Z)-(4-methoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide

InChI

InChI=1S/C19H17N3O2S/c1-24-16-9-6-14(7-10-16)12-20-22-18(23)13-25-19-11-8-15-4-2-3-5-17(15)21-19/h2-12H,13H2,1H3,(H,22,23)/b20-12-

InChI Key

LBXRRKPCOIEUCH-NDENLUEZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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